

NVP-TAE226: A Comparative Guide to its Anti- Angiogenic Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of NVP-TAE226 with other relevant Focal Adhesion Kinase (FAK) inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential for anti-angiogenic therapeutic strategies.

Executive Summary

NVP-TAE226 is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival – key processes in angiogenesis. Additionally, NVP-TAE226 exhibits inhibitory activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), another pathway implicated in tumor growth and angiogenesis. This dual inhibitory action presents a potentially advantageous mechanism for disrupting tumor neovascularization. This guide compares the anti-angiogenic efficacy of NVP-TAE226 with other notable FAK inhibitors, PF-573,228 and FAK Inhibitor 14, based on available in vitro data.

Comparative Analysis of FAK Inhibitors

The following tables summarize the available quantitative data for NVP-TAE226 and its comparators. It is important to note that a direct head-to-head comparison of IC50 values in the same anti-angiogenic assay for all three compounds is not readily available in the current literature. The data presented is compiled from various studies and should be interpreted with this consideration.





Table 1: In Vitro Anti-Angiogenic Activity of FAK Inhibitors



| Compound | Assay | Cell Line | Key Findings | IC50 |
|------------------|--------------------------------------|--|---|---|
| NVP-TAE226 | VEGF- Stimulated Proliferation | HUVEC | Inhibition of VEGF-stimulated proliferation.[1] | 1 μΜ[1] |
| Tube Formation | HMEC1 | Inhibition of tube formation. | 0.1 μM - 10 μM (Dose-dependent inhibition) | |
| PF-573,228 | Viability Assay | HUVEC | Reduced cell viability in the presence of VEGF.[2][3] | Dose-dependent reduction, specific IC50 not provided.[2][3] |
| Migration Assay | HUVEC | Reduced cell migration in response to VEGF.[2][3] | - | |
| Tube Formation | HUVEC | Reduced tube formation in response to VEGF.[2][3] | - | _ |
| Apoptosis | HUVEC | Induced apoptosis even in the presence of VEGF.[2][3] | - | - |
| FAK Inhibitor 14 | Viability Assay | HUVEC | Reduced cell viability in the presence of VEGF.[2][3] | Dose-dependent reduction, specific IC50 not provided.[2][3] |
| Migration Assay | HUVEC | Reduced cell migration in response to VEGF.[2][3] | - | _ |



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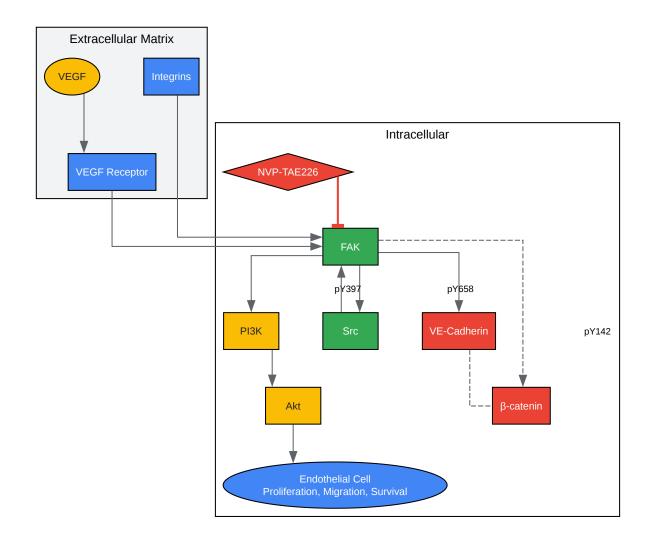
Table 2: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (in vitro kinase assay) |
|---|---------------|------------------------------|
| NVP-TAE226 | FAK | 5.5 nM[1] |
| Pyk2 | 3.5 nM[1] | |
| IGF-1R | 140 nM[1] | _ |
| InsR | 43.5 nM[1] | _ |
| PF-562,271 (a related compound to PF-573,228) | FAK | - |
| PF-573,228 | FAK | 4 nM |

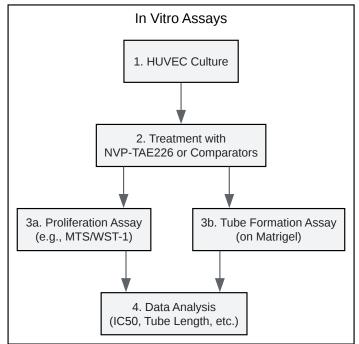
Signaling Pathways and Experimental Workflows

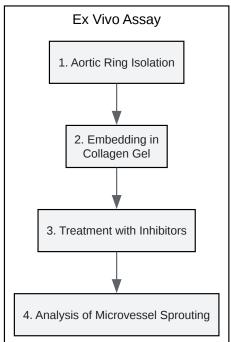
To visualize the mechanism of action and experimental validation of these compounds, the following diagrams are provided.



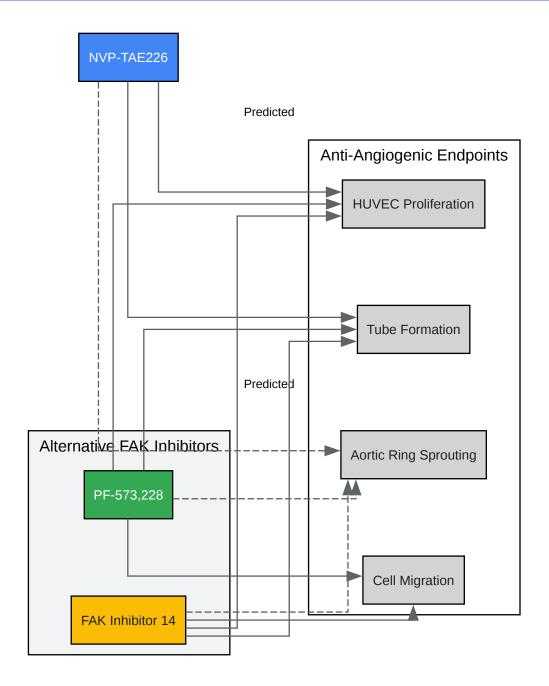












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